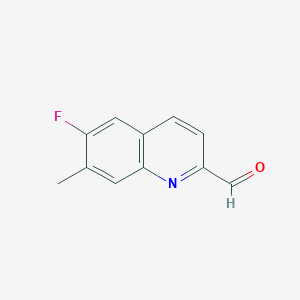
6-Fluoro-7-methylquinoline-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-7-methylquinoline-2-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C11H8FNO and a molecular weight of 189.19 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-7-methylquinoline-2-carbaldehyde typically involves the fluorination of quinoline derivatives. One common method includes the cyclization of appropriate precursors followed by selective fluorination . The reaction conditions often require the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and solvent conditions .
Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-7-methylquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions, especially involving the fluorine atom, can be performed using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products:
Oxidation: Quinoline carboxylic acids.
Reduction: Quinoline alcohols.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
6-Fluoro-7-methylquinoline-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, including liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 6-Fluoro-7-methylquinoline-2-carbaldehyde involves its interaction with various molecular targets. For instance, its fluorescence quenching properties are attributed to its ability to form complexes with metal ions and nanoparticles . The compound’s biological activities, such as antimicrobial and anticancer effects, are linked to its ability to interfere with cellular processes and enzyme functions .
Comparison with Similar Compounds
6-Fluoro-2-methylquinoline: Similar in structure but lacks the aldehyde group, affecting its reactivity and applications.
7-Fluoro-4-hydroxyquinoline: Contains a hydroxyl group instead of an aldehyde, leading to different chemical properties and uses.
Uniqueness: 6-Fluoro-7-methylquinoline-2-carbaldehyde stands out due to its unique combination of a fluorine atom and an aldehyde group on the quinoline ring. This combination imparts distinct reactivity and photophysical properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H8FNO |
|---|---|
Molecular Weight |
189.19 g/mol |
IUPAC Name |
6-fluoro-7-methylquinoline-2-carbaldehyde |
InChI |
InChI=1S/C11H8FNO/c1-7-4-11-8(5-10(7)12)2-3-9(6-14)13-11/h2-6H,1H3 |
InChI Key |
UMQANUADZBXGDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=N2)C=O)C=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




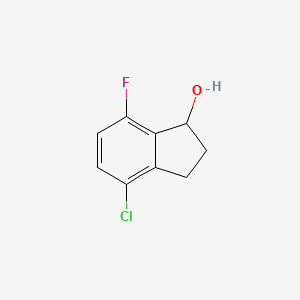
![1H-thiazolo[4,5-f]indazol-6-amine](/img/structure/B11908102.png)
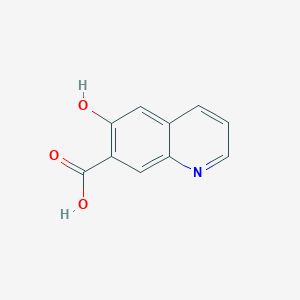
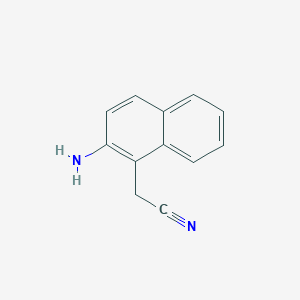
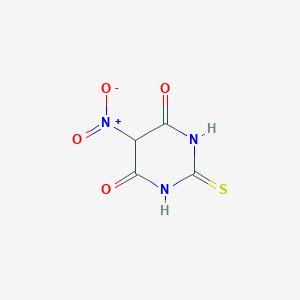

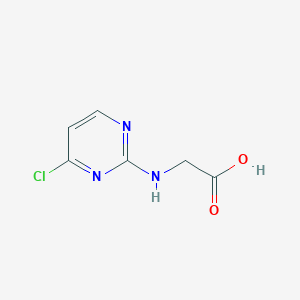


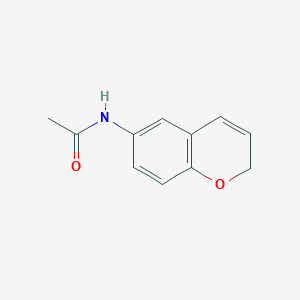
![2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11908132.png)

